molecular formula C9H11BrO2 B3165154 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol CAS No. 89691-60-1

1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Cat. No. B3165154
CAS RN: 89691-60-1
M. Wt: 231.09 g/mol
InChI Key: UJSSRKRHXCIJRN-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “2-bromo-1-(4-methoxyphenyl)ethanone” and “α-Bromo-p-methoxyacetophenone” among others .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-bromo-4-methoxybenzaldehyde with (1R,2S)-1-amino-2-indanol in the presence of sodium borohydride. This reaction results in the formation of “this compound” with high enantiomeric excess.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom (Br) attached to the second carbon of the ethan-1-ol group, and a methoxyphenyl group attached to the first carbon of the ethan-1-ol group .

Scientific Research Applications

Synthesis and Characterization

One area of application is in the synthesis and characterization of novel organic compounds. For instance, Sherekar et al. (2021) described the synthesis, characterization, and biological evaluation of compounds synthesized from bromo and methoxy-substituted phenyl ethanones, highlighting the antimicrobial activities of these compounds. This approach underlines the potential of bromo-methoxyphenyl ethanols in developing new antimicrobial agents Sherekar, Kakade, & Padole, 2021.

Biological Evaluation

Another significant area is the biological evaluation of these compounds. Suzuki et al. (2020) explored the synthesis of derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and their cytotoxicity against cancer cell lines, leading to the discovery of potent antiproliferative activities. This indicates the potential of such structures in cancer research and therapy Suzuki et al., 2020.

Environmental and Chemical Transformations

Research also extends to environmental and chemical transformations. For example, Satsuma and Masuda (2012) investigated the reductive dechlorination of methoxychlor, a compound with a similar methoxyphenyl structure, by bacterial species, suggesting roles for such structures in environmental detoxification processes Satsuma & Masuda, 2012.

Materials Science

In materials science, compounds with bromo-methoxyphenyl groups have been used as precursors in the synthesis of complex organic molecules and materials. For instance, Stuhr-Hansen et al. (2005) discussed the use of aryl bromides as building blocks for molecular wires, demonstrating the utility of such compounds in creating advanced electronic materials Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005.

properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSSRKRHXCIJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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